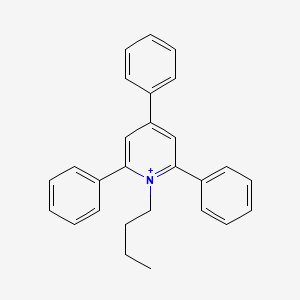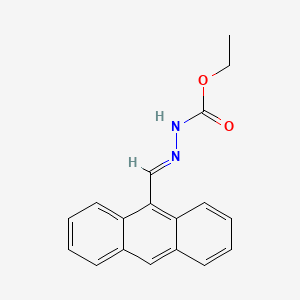![molecular formula C18H12O B15013974 10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
10-methyl-7H-benzo[de]anthracen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-7H-benzo[de]anthracen-7-one is an organic compound with the molecular formula C18H12O It belongs to the class of polycyclic aromatic ketones and is known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-7H-benzo[de]anthracen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of methyl-substituted aromatic compounds, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the cyclization and oxidation steps.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzoquinones and other oxygenated derivatives.
Reduction: Formation of alcohols and other reduced forms.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
10-Methyl-7H-benzo[de]anthracen-7-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-methyl-7H-benzo[de]anthracen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress, DNA damage, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7H-Benz[de]anthracen-7-one: A structurally related compound with similar reactivity and applications.
Benzanthrone: Another polycyclic aromatic ketone with distinct properties and uses.
Naphthanthrone: A related compound with different substitution patterns and reactivity.
Uniqueness
10-Methyl-7H-benzo[de]anthracen-7-one is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. This substitution can affect the compound’s electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H12O |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
10-methylbenzo[a]phenalen-7-one |
InChI |
InChI=1S/C18H12O/c1-11-8-9-14-16(10-11)13-6-2-4-12-5-3-7-15(17(12)13)18(14)19/h2-10H,1H3 |
InChI Key |
YVAKKJSIBQTQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromobenzoyloxy)-4-[(E)-{[(pyridin-3-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15013891.png)

![Benzene-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B15013899.png)
![N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15013905.png)
![3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B15013913.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)


![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![N-({N'-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013980.png)
